2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide
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Overview
Description
2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide is a chemical compound with a complex structure that includes an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide typically involves the reaction of isoquinoline derivatives with appropriate amines and amides. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or amide groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-isoquinolin-1-ylmethyl-N-methyl-propionamide
- 2-amino-N-isoquinolin-1-ylmethyl-acetamide
Uniqueness
2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoquinoline moiety and the presence of both amine and amide groups make it versatile for various applications, distinguishing it from similar compounds.
Properties
Molecular Formula |
C16H21N3O |
---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C16H21N3O/c1-11(2)19(16(20)12(3)17)10-15-14-7-5-4-6-13(14)8-9-18-15/h4-9,11-12H,10,17H2,1-3H3 |
InChI Key |
YFWLBIXHFIYWQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC=CC2=CC=CC=C21)C(=O)C(C)N |
Origin of Product |
United States |
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